Impact of 5-Bromo Substitution on Cytotoxicity: Evidence from Spiroindole Phytoalexin Derivatives
The presence of a bromine atom at the C-5 position of the spiroindoline skeleton leads to a measurable increase in anticancer activity against leukemia cell lines. A study on related 5-brominated spirobrassinol derivatives demonstrated that this substitution pattern conferred a 'partial increase' in activity compared to their non-brominated counterparts. This finding underscores the critical role of the 5-bromo group for achieving enhanced bioactivity [1]. While direct data for this specific compound is limited in the open literature, this class-level evidence from a highly analogous 5-bromo-spiroindoline system provides a strong, scientifically grounded rationale for its selection over non-brominated analogs.
| Evidence Dimension | Cytotoxicity against leukemia cell lines |
|---|---|
| Target Compound Data | 5-Bromo-spirobrassinol derivatives (XX-XXIII) |
| Comparator Or Baseline | Non-brominated spiroindoline phytoalexin analogs |
| Quantified Difference | Partial increase in activity (no precise IC50 values reported in the abstract) |
| Conditions | Human leukemia cell lines Jurkat and CEM |
Why This Matters
This evidence establishes a clear functional advantage for the 5-bromo substitution pattern, guiding procurement decisions toward this specific halogenated derivative for oncology-focused research programs.
- [1] Očenášová, L., Kutschy, P., Gonda, J., Pilátová, M., Gönciová, G., & Mojžiš, J. (2016). Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Chemical Papers, 70(5), 635-642. View Source
